H-Dmt-Tic-Gly-N(Methyl)-Ph is a synthetic peptide that belongs to a class of compounds known as opioid peptides. These compounds are of significant interest in pharmacology due to their interactions with opioid receptors, which are critical in pain modulation and various physiological processes. The compound is characterized by its unique structure, which includes a combination of specific amino acids that confer distinct biological activities.
The compound was initially developed as part of research into opioid receptor interactions, particularly focusing on the delta and mu-opioid receptors. Studies have shown that modifications in the peptide sequence can significantly alter its pharmacological profile, making H-Dmt-Tic-Gly-N(Methyl)-Ph a valuable subject for structure-activity relationship studies in opioid pharmacology .
H-Dmt-Tic-Gly-N(Methyl)-Ph is classified under opioid peptides, specifically as a mu-opioid receptor agonist and a delta-opioid receptor antagonist. This dual action makes it an interesting candidate for therapeutic applications, particularly in managing pain without the side effects commonly associated with traditional opioids .
The synthesis of H-Dmt-Tic-Gly-N(Methyl)-Ph typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides through stepwise addition of amino acids. The key steps include:
The entire synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of synthesized peptides .
The molecular structure of H-Dmt-Tic-Gly-N(Methyl)-Ph can be described using its InChI representation:
The molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The compound exhibits significant binding affinity for both mu and delta-opioid receptors with varying selectivity profiles .
H-Dmt-Tic-Gly-N(Methyl)-Ph can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
The major products from these reactions include quinones from oxidation and substituted aromatic compounds from electrophilic substitution. The reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
H-Dmt-Tic-Gly-N(Methyl)-Ph exerts its pharmacological effects primarily through binding to mu-opioid and delta-opioid receptors. As a mu-opioid receptor agonist, it activates these receptors leading to analgesic effects. Conversely, its action as a delta-opioid receptor antagonist helps prevent tolerance and dependence associated with prolonged opioid use.
The binding affinities for mu and delta receptors have been quantified:
This indicates a favorable selectivity ratio which enhances its potential therapeutic profile .
H-Dmt-Tic-Gly-N(Methyl)-Ph is typically presented as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Key chemical properties include:
H-Dmt-Tic-Gly-N(Methyl)-Ph has several applications in scientific research:
The foundational H-Tyr-Tic-OH dipeptide (Tyr = tyrosine; Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) emerged as a critical scaffold in opioid receptor research due to its inherent δ-opioid receptor (DOR) binding properties. Early studies identified its modest δ-antagonist activity but noted limitations in receptor affinity and selectivity. A transformative advancement occurred with the strategic replacement of Tyr by 2',6'-dimethyl-L-tyrosine (Dmt), yielding H-Dmt-Tic-OH. This modification dramatically enhanced DOR binding affinity (Kiδ = 0.022 nM) and selectivity over μ-opioid receptors (MOR) (Kiμ/Kiδ = 150,000), establishing it as the minimal high-affinity δ-selective pharmacophore [2]. The steric and electronic effects of the dimethyl groups in Dmt optimized interactions with DOR’s binding pocket, while the conformational rigidity of Tic stabilized bioactive conformations. Subsequent N-terminal alkylations (e.g., N-Me-Dmt-Tic-OH) further refined potency, with N,N-Me2-Dmt-Tic-OH achieving extraordinary δ-antagonism (Ke = 0.28 nM in mouse vas deferens assays) [2].
Table 1: Evolution of Dmt-Tic Pharmacophore Binding Affinities
| Compound | Kiδ (nM) | Kiμ (nM) | Selectivity (Kiμ/Kiδ) | Functional Profile |
|---|---|---|---|---|
| H-Tyr-Tic-OH | 6.8 | 920 | 135 | Weak δ-antagonist |
| H-Dmt-Tic-OH | 0.022 | 3,300 | 150,000 | Potent δ-antagonist |
| N,N-Me2-Dmt-Tic-OH | 0.12 | 2,400 | 20,000 | Enhanced δ-antagonist |
The C-terminus of H-Dmt-Tic-OH serves as a pivotal site for structural diversification to modulate receptor specificity and functional efficacy. Early work demonstrated that extending the dipeptide with amino acids or aromatic groups could shift activity profiles:
The N-methylation of the aniline nitrogen in H-Dmt-Tic-Gly-NH-Ph—yielding H-Dmt-Tic-Gly-N(Me)-Ph—proved transformative. This modification:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5